molecular formula C15H13BrN4OS2 B5202590 3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide

3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide

Cat. No.: B5202590
M. Wt: 409.3 g/mol
InChI Key: KHDVQAOGZAYBKP-UHFFFAOYSA-N
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Description

3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide is a complex organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both imidazole and thiazole rings in its structure makes it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides and imidazoles under controlled conditions. The reaction conditions often require the use of strong bases like potassium tert-butoxide and solvents such as dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction processes that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
  • {6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine
  • 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde

Uniqueness

What sets 3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol apart from similar compounds is its unique combination of imidazole and thiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS2.BrH/c1-9-13(19-5-6-21-15(19)16-9)12-8-22-14(18-12)17-10-3-2-4-11(20)7-10;/h2-8,20H,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDVQAOGZAYBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=CC(=CC=C4)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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